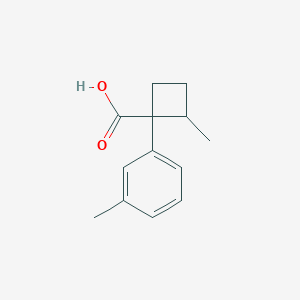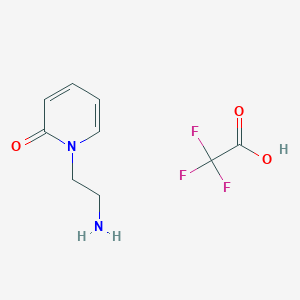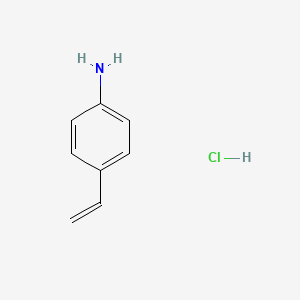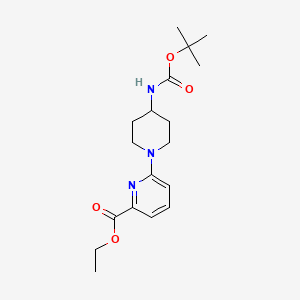
2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline is a chemical compound with the molecular formula C8H6ClF4N. It is known for its unique structure, which includes both chloro and fluoro substituents on an aniline ring, as well as a trifluoroethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2,2,2-trifluoroethylamine with 2-chloro-5-fluoroaniline under specific conditions. One common method includes the use of chloroacetyl chloride as a reagent, with the reaction carried out in the presence of a base such as sodium hydroxide . The reaction is typically performed at low temperatures to control the reactivity and ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different aniline derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The exact mechanism can vary depending on the specific application and the target molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-fluoroaniline: Similar structure but lacks the trifluoroethyl group.
2-Fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoroethyl group.
2-Chloro-5-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
Uniqueness
2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both chloro and fluoro substituents on the aniline ring, as well as the trifluoroethyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H6ClF4N |
|---|---|
Peso molecular |
227.58 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6ClF4N/c9-6-2-1-5(10)3-7(6)14-4-8(11,12)13/h1-3,14H,4H2 |
Clave InChI |
SNSNMHSMQKFVSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)NCC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


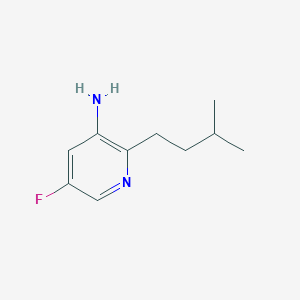
![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
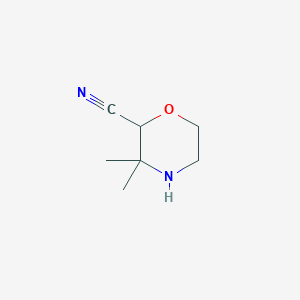
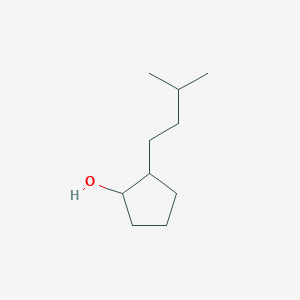

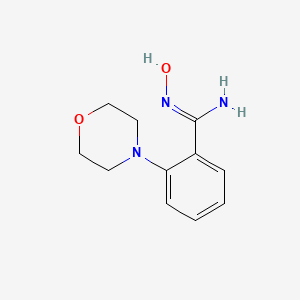
![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)
![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
